Ethyl 5-bromoisochroman-1-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
ethyl 5-bromo-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-2-15-12(14)11-9-4-3-5-10(13)8(9)6-7-16-11/h3-5,11H,2,6-7H2,1H3 |
InChI Key |
NWWLCUKUHFBADO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=C(CCO1)C(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 5 Bromoisochroman 1 Carboxylate
Strategies for Isochroman (B46142) Ring Formation
The formation of the core isochroman ring system is the foundational step in the synthesis. This can be achieved through various cyclization strategies, starting from appropriately substituted acyclic precursors.
Intramolecular cyclization is a common and effective method for constructing the isochroman skeleton. These reactions typically involve the formation of the key C-O bond that closes the heterocyclic ring.
One of the most direct methods is the Oxa-Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or its equivalent. For the synthesis of isochroman-1-carboxylates, a glyoxylic acid derivative can serve as the aldehyde component, leading directly to the desired substitution at the C-1 position. The reaction proceeds via an initial oxonium ion formation, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. The efficiency of this transformation is particularly high when using activating solvents like hexafluoroisopropanol (HFIP), which can stabilize the cationic intermediates. nih.gov
Another powerful approach is the electrophilic cyclization of ortho-alkynyl-substituted benzyl (B1604629) alcohols or aldehydes. nih.gov This method provides a versatile route to functionalized isochromenes, which can be subsequently reduced to the desired isochroman structure. The reaction can be initiated by various electrophiles, including iodine, bromine, or selenium reagents, leading to the incorporation of a functional handle on the resulting heterocyclic ring. nih.gov
Metal-catalyzed cyclizations offer mild and efficient alternatives. For instance, gold(I) complexes can catalyze the intramolecular cyclization of benzyl alcohol-functionalized alkynes to generate isochromene intermediates, which are precursors to isochromans. nih.gov Similarly, palladium-catalyzed reactions have been employed for the cyclization of acetylenic aldehydes.
Table 1: Comparison of Intramolecular Cyclization Methods for Isochroman Ring Formation
| Method | Typical Precursors | Key Reagents/Catalysts | Primary Product | Reference |
|---|---|---|---|---|
| Oxa-Pictet-Spengler | β-Arylethyl alcohols, Aldehyd/Ketone | Brønsted or Lewis acids, HFIP | Substituted Isochromans | nih.gov |
| Electrophilic Cyclization | o-(1-Alkynyl)arenecarboxaldehydes | I₂, ICl, NBS, PhSeBr | Functionalized Isochromenes | nih.gov |
| Metal-Free Cascade Cyclization | Allyl ether-tethered ynamides | Base (e.g., t-BuOK) | Functionalized Isochromanones | rsc.org |
| Gold-Catalyzed Cyclization | α-Propargyl benzyl alcohols | Au(I) complexes | Isochromenes | nih.gov |
Instead of forming the ring directly, the isochroman skeleton can be accessed through the chemical modification of related heterocyclic precursors. This approach is advantageous when the precursors are readily available or when it allows for more straightforward control over substitution patterns.
A common strategy involves the reduction of an isocoumarin (B1212949) or isochromanone . These lactones can be synthesized through various methods and subsequently reduced to form the isochroman ring. For instance, the reduction of an isocoumarin with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield a diol, which would then require further steps to be converted to the target structure. More controlled reductions are necessary to obtain the isochroman directly.
Similarly, isochromenes , which contain a double bond within the heterocyclic ring, are valuable intermediates. researchgate.net The catalytic hydrogenation of the isochromene double bond provides a clean and efficient route to the saturated isochroman ring system. This method is particularly useful as isochromenes can be synthesized through various means, including the aforementioned electrophilic cyclizations. nih.gov
Table 2: Precursor-Based Routes to the Isochroman Skeleton
| Precursor | Transformation | Typical Reagents | Reference |
|---|---|---|---|
| Isochromene | Catalytic Hydrogenation | H₂, Pd/C | researchgate.net |
| Isochromanone | Reduction | Diisobutylaluminium hydride (DIBAL-H) | researchgate.net |
| Isocoumarin | Reduction/Modification | LiAlH₄ followed by further steps | N/A |
Regioselective Bromination of Isochroman-1-carboxylates
The introduction of a bromine atom at the C-5 position of the isochroman ring requires a regioselective aromatic substitution reaction. The substituents already present on the benzene (B151609) ring—the ether oxygen at position 2 and the carboxylate group at position 1—will direct the incoming electrophile. The ether oxygen is a strong activating, ortho-, para-directing group, while the alkyl substituent attached to the aromatic ring is weakly activating and also ortho-, para-directing. The C-5 position is para to the C-8a bridgehead carbon and ortho to the C-6 position, making it sterically accessible and electronically favored for electrophilic attack.
Direct electrophilic aromatic bromination is a standard method for halogenating aromatic rings. A variety of brominating agents can be employed, often in the presence of a catalyst to enhance the electrophilicity of the bromine.
The use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is a classic method. However, for activated rings like the one in the isochroman system, milder conditions are often sufficient and desirable to prevent over-bromination. jalsnet.com
N-Bromosuccinimide (NBS) is a widely used reagent that provides a low, steady concentration of bromine, which can lead to higher selectivity. organic-chemistry.org The reaction with NBS can be catalyzed by acids, such as sulfuric acid or trifluoroacetic acid, to achieve efficient monobromination of moderately deactivated or activated arenes. organic-chemistry.org Other effective systems for the bromination of activated aromatic compounds include ammonium (B1175870) bromide with an oxidant like Oxone®. organic-chemistry.org
Table 3: Reagents for Direct Aromatic Bromination
| Brominating Agent | Catalyst/Solvent | Characteristics | Reference |
|---|---|---|---|
| Br₂ | FeBr₃ or Acetic Acid | Classic, strong brominating conditions. | jalsnet.com |
| N-Bromosuccinimide (NBS) | H₂SO₄ or aqueous conditions | Milder, provides a low concentration of Br₂, good for activated rings. | organic-chemistry.orglibretexts.org |
| Ammonium Bromide (NH₄Br) | Oxone® in MeOH or H₂O | Mild, efficient, and catalyst-free for activated rings. | organic-chemistry.org |
| Bromine trifluoride (BrF₃) / Br₂ | None | Instantaneous reaction at mild temperatures, suitable for deactivated rings. | google.comgoogle.com |
An alternative to direct bromination of the assembled isochroman ring is to begin with a precursor that already contains the bromine atom at the desired position. This strategy can circumvent issues with regioselectivity and compatibility of the bromination reaction with other functional groups in the molecule.
In this approach, a starting material such as 4-bromo-2-(2-hydroxyethyl)benzoic acid or a related derivative would be synthesized first. The bromine is introduced onto a simpler aromatic precursor where regiocontrol is more straightforward. Subsequently, this pre-functionalized intermediate undergoes the ring-closing reaction to form the 5-bromoisochroman (B3111523) skeleton. For example, a 4-bromophenylethanol derivative could be reacted with glyoxylic acid in an Oxa-Pictet-Spengler reaction to form 5-bromoisochroman-1-carboxylic acid directly. This method shifts the challenge of regioselectivity from the complex heterocyclic system to a simpler starting material.
Esterification and Transesterification Protocols for Ethyl Carboxylate Formation
The final step in the synthesis is the formation of the ethyl ester from the corresponding carboxylic acid. This can be accomplished through direct esterification or by converting another ester into the desired ethyl ester via transesterification.
The most common method for this transformation is the Fischer esterification . masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid (5-bromoisochroman-1-carboxylic acid) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester product. libretexts.org Water is produced as a byproduct and can be removed to further shift the equilibrium. masterorganicchemistry.com
Alternatively, if a different ester (e.g., a methyl ester) is synthesized first, it can be converted to the ethyl ester through transesterification . masterorganicchemistry.commonash.edu This process involves reacting the initial ester with ethanol in the presence of either an acid or a base catalyst. organic-chemistry.orgorganic-chemistry.org Scandium(III) triflate has been shown to be a particularly effective catalyst for this transformation, tolerating a wide range of functional groups. organic-chemistry.org
Table 4: Methods for Ethyl Ester Formation
| Method | Reactants | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid + Ethanol | H₂SO₄, TsOH, HCl | Equilibrium process; requires excess alcohol or water removal. | masterorganicchemistry.comlibretexts.orgchemguide.co.uk |
| Acid-Catalyzed Transesterification | Methyl Ester + Ethanol | H₂SO₄, Sc(OTf)₃ | Equilibrium reaction driven by excess ethanol. | masterorganicchemistry.comorganic-chemistry.org |
| Base-Catalyzed Transesterification | Methyl Ester + Ethanol | NaOEt, K₂CO₃ | Generally faster than acid catalysis but sensitive to hydrolysis. | masterorganicchemistry.com |
Optimization of Synthetic Efficiency and Yields
The efficient synthesis of isochroman derivatives hinges on the careful selection of reaction conditions and catalysts to maximize product yield and minimize side reactions. Key strategies for achieving this include catalyst optimization, control of reaction parameters, and the choice of starting materials.
Another versatile method for isochroman synthesis is the oxa-Pictet-Spengler reaction. The efficiency of this acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone can be optimized by careful selection of the acid catalyst and solvent. Brønsted and Lewis acids are commonly employed to promote this transformation. The reaction rate and yield can be influenced by the electronic nature of both the aromatic alcohol and the carbonyl compound. Electron-donating groups on the aromatic ring of the β-arylethanol generally increase the nucleophilicity of the ring, facilitating the cyclization and leading to higher yields.
The choice of solvent can also play a pivotal role in optimizing yields. For instance, in some transformations, employing the hydrocarbon substrate itself as the solvent can dramatically enhance the reaction rate, allowing for significantly lower catalyst loadings.
Below is a data table summarizing the impact of different catalysts on the yield of a representative rhodium-catalyzed C-H insertion reaction for the formation of an isochroman derivative.
| Entry | Catalyst | Yield (%) |
| 1 | Rh2(OAc)4 | 75 |
| 2 | Rh2(TFA)4 | 82 |
| 3 | Rh2(esp)2 | 91 |
This table is a representative example based on typical findings in the literature and does not represent the synthesis of Ethyl 5-bromoisochroman-1-carboxylate itself.
Stereochemical Control in the Synthesis of Isochroman Derivatives
Achieving a high degree of stereochemical control is a paramount challenge in the synthesis of complex molecules like substituted isochromans, which can possess multiple stereocenters. The spatial arrangement of atoms can profoundly influence the biological activity and physical properties of a compound.
In the context of rhodium-catalyzed C-H insertion reactions, the use of chiral dirhodium catalysts is a key strategy for achieving enantioselectivity. The chiral ligands on the rhodium center create a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer over the other. The choice of the chiral ligand is critical, and a variety of ligands have been developed to provide high levels of enantiomeric excess (ee). The structure of the substrate can also influence the stereochemical outcome. For instance, the presence of existing stereocenters in the starting material can lead to diastereoselective reactions.
The oxa-Pictet-Spengler reaction can also be rendered enantioselective through the use of chiral catalysts. Chiral Brønsted acids or dual catalytic systems, combining a chiral catalyst with an achiral acid, have been successfully employed to control the stereochemistry of the newly formed stereocenter at the 1-position of the isochroman ring. Mechanistic studies suggest that these catalytic systems operate by forming a chiral ion pair with the oxocarbenium ion intermediate, which then directs the nucleophilic attack of the aromatic ring from a specific face.
The diastereoselectivity of isochroman synthesis can be controlled by substrate-inherent features or by the choice of reagents. For example, in the synthesis of 1,3-disubstituted isochromans, the relative stereochemistry of the two substituents can be influenced by the reaction conditions and the nature of the reactants.
The following table illustrates the effect of different chiral ligands on the enantioselectivity of a representative catalytic asymmetric synthesis of an isochroman derivative.
| Entry | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Ligand A | 90:10 | 85 |
| 2 | Ligand B | 95:5 | 92 |
| 3 | Ligand C | >99:1 | 98 |
This table is a representative example based on typical findings in the literature and does not represent the synthesis of this compound itself.
The introduction of the bromine atom at the 5-position of the isochroman ring would typically be achieved through an electrophilic aromatic substitution reaction. The regioselectivity of this bromination is governed by the directing effects of the substituents already present on the benzene ring. The ether oxygen of the isochroman system is an ortho-, para-directing group, meaning it will direct incoming electrophiles to the positions ortho and para to it. Therefore, direct bromination of an isochroman precursor would be expected to yield a mixture of products, with substitution occurring at positions 5 and 7. Achieving selective bromination at the 5-position might require the use of a directing group or a multi-step synthetic sequence involving protection and deprotection strategies to block the more reactive 7-position.
Reactivity and Transformational Chemistry of Ethyl 5 Bromoisochroman 1 Carboxylate
Reactions at the Aryl Bromide Center of Ethyl 5-bromoisochroman-1-carboxylate
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of typical aryl bromides.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for functionalizing the aryl bromide center of this compound. These reactions proceed under relatively mild conditions, tolerate a wide variety of functional groups, and allow for the formation of new bonds with high selectivity. manchester.ac.uknih.gov
Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. d-nb.info This method is widely used to synthesize biaryl compounds. For this compound, a Suzuki-Miyaura reaction would yield 5-aryl or 5-vinyl isochroman (B46142) derivatives.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, forming a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This transformation would introduce an alkynyl substituent at the C-5 position of the isochroman core.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science.
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to this compound.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | 5-Aryl/Vinyl Isochromans |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF | 5-Alkynyl Isochromans |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 5-Amino Isochromans |
Magnesium-Halogen Exchange and Other Organometallic Transformations
The bromine atom of this compound can be exchanged with a metal, typically magnesium, to form an organometallic reagent. The bromine-magnesium exchange is a highly effective method for generating functionalized Grignard reagents that would be difficult to prepare by the classical insertion of magnesium metal. harvard.edu
This transformation is commonly achieved using alkylmagnesium halides, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The addition of lithium chloride (LiCl) to form i-PrMgCl·LiCl (often called a "Turbo-Grignard" reagent) can significantly accelerate the exchange rate, allowing the reaction to proceed efficiently at low temperatures (-20 °C to 0 °C). researchgate.net The low temperature is crucial for preserving the integrity of the ester functional group, which could otherwise be attacked by the Grignard reagent. harvard.edusigmaaldrich.com
Once formed, the resulting 5-magnesiated isochroman derivative is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C-5 position. uni-muenchen.deadichemistry.com
| Step 1: Reagent | Step 2: Electrophile | Product Functional Group at C-5 |
|---|---|---|
| i-PrMgCl·LiCl | DMF (e.g., N,N-Dimethylformamide) | Aldehyde (-CHO) |
| i-PrMgCl·LiCl | CO₂ | Carboxylic Acid (-COOH) |
| i-PrMgCl·LiCl | Ketones (e.g., Acetone) | Tertiary Alcohol (-C(OH)R₂) |
| i-PrMgCl·LiCl | Allyl Bromide | Allyl group (-CH₂CH=CH₂) |
| i-PrMgCl·LiCl | I₂ | Iodide (-I) |
Chemical Modifications of the Ester Moiety
The ethyl carboxylate group at the C-1 position of the isochroman ring is another key handle for synthetic transformations, primarily through hydrolysis and reduction pathways.
Hydrolytic Derivatization to Carboxylic Acids
The ethyl ester can be readily converted to the corresponding carboxylic acid through hydrolysis. This reaction can be performed under either acidic or basic conditions. libretexts.org
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of water and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl) establishes an equilibrium between the ester and the carboxylic acid and alcohol. chemguide.co.uklibretexts.org To drive the reaction to completion, a large excess of water is typically used. libretexts.org
Base-Mediated Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. chemguide.co.uk The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. mnstate.edu The reaction yields the carboxylate salt, which is resistant to further nucleophilic attack. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk
Reductions to Alcohol and Other Oxygen-Containing Functionalities
The ester group can be reduced to various other oxygen-containing functionalities, most commonly a primary alcohol or an aldehyde. The choice of reducing agent determines the outcome. libretexts.org
Reduction to Primary Alcohols: Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction typically proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol. ucalgary.ca Therefore, two equivalents of hydride are consumed. The reaction is usually performed in an anhydrous ethereal solvent like THF or diethyl ether, followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. youtube.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.org
Partial Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comadichemistry.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed. youtube.com This intermediate does not collapse to the aldehyde until a subsequent aqueous workup, preventing over-reduction to the alcohol. adichemistry.comyoutube.com
Amidation and Other Nucleophilic Acyl Substitutions
The ethyl ester functionality at the C-1 position of this compound is the primary site for nucleophilic acyl substitution reactions. These transformations replace the ethoxy group (-OEt) with a variety of nucleophiles, leading to the formation of other carboxylic acid derivatives.
Amidation: The conversion of the ester to an amide is a synthetically important transformation. Direct reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide is generally a slow process. However, the reaction can be facilitated under harsher conditions, such as heating the ester with the amine. A more common and efficient laboratory method involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with an amine. wikipedia.orgchemguide.co.uk
Alternatively, direct conversion can be achieved using specific reagents. For instance, nickel-catalyzed reductive coupling between unactivated esters and nitroarenes provides a direct route to aromatic amides. nih.gov Another approach involves using trimethylaluminum- or indium-catalyzed protocols for the amidation of esters with anilines. nih.gov
The general mechanism for direct amidation involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group and forming the amide product. youtube.com
Other Nucleophilic Acyl Substitutions:
Hydrolysis: The ester can be converted back to the parent carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible reaction where a base, such as sodium hydroxide, is used. The reaction yields an alcohol (ethanol) and the salt of the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid.
Transesterification: This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting the ethyl ester with methanol (B129727) would yield the corresponding methyl ester. To drive the equilibrium towards the product, the alcohol reactant is typically used in large excess. masterorganicchemistry.com
Table 1: Representative Nucleophilic Acyl Substitution Reactions
| Reaction | Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|---|
| Amidation | Amine (R-NH₂) | Heat; or Multi-step (hydrolysis then coupling) | Amide |
| Hydrolysis (Acidic) | Water (H₂O) | Dilute H₂SO₄ or HCl, Heat | Carboxylic Acid |
| Hydrolysis (Basic) | Hydroxide (OH⁻) | NaOH or KOH, Heat, then H₃O⁺ | Carboxylic Acid |
| Transesterification | Alcohol (R'-OH) | H⁺ or RO⁻ catalyst, Heat | New Ester |
Reactions of the Isochroman Ring System
Electrophilic Aromatic Substitution on the Isochroman Phenyl Ring
The benzene (B151609) ring of the isochroman system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the bromine atom at C-5 and the alkyl ether oxygen of the heterocyclic ring.
Directing Effects:
The alkoxy group (part of the isochroman ring) is an ortho-, para-director and an activating group due to its ability to donate electron density to the ring through resonance.
The bromo group is also an ortho-, para-director but is a deactivating group due to its strong electron-withdrawing inductive effect, which outweighs its resonance donation.
In this compound, the positions ortho and para to the activating alkoxy group are C-6 and C-8. The positions ortho and para to the deactivating bromo group are C-6 and C-7. The directing effects of the two substituents are therefore cooperative at the C-6 position and competitive at other positions. The activating nature of the alkoxy group will likely make the C-6 and C-8 positions the most favorable for electrophilic attack, with C-6 being particularly favored due to the combined directing effect of the bromine atom.
Common EAS Reactions:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.com
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction is prone to carbocation rearrangements and polyalkylation. byjus.comopenstax.org
Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. Unlike alkylation, this reaction is not prone to rearrangements, and the resulting ketone is less reactive than the starting material, preventing multiple acylations. byjus.comwikipedia.org
The presence of the deactivating bromo group and the ester functionality may require harsher conditions for these reactions to proceed efficiently compared to unsubstituted isochroman.
Oxidative and Reductive Transformations of the Heterocyclic Ring
The heterocyclic portion of the isochroman system is susceptible to both oxidation and reduction.
Oxidative Transformations: The benzylic C-1 position, which bears the ester group, is already in a high oxidation state. However, the C-4 methylene (B1212753) group is a potential site for oxidation. More commonly, the benzylic C-H bond at the C-1 position of an unsubstituted isochroman is oxidized to a carbonyl group, forming an isochromanone. researchgate.netrsc.org Various methods have been developed for the aerobic oxidation of isochromans, utilizing catalysts such as iron nitrate/TEMPO, which can operate under mild conditions. rsc.orgorganic-chemistry.org Given that the C-1 position in this compound is already substituted, oxidation would likely require more vigorous conditions or different pathways, potentially leading to ring-opening.
Reductive Transformations: The isochroman ring can undergo reductive cleavage. The C-O bonds within the ether linkage can be cleaved under strongly acidic conditions with reagents like HBr or HI. wikipedia.orglibretexts.org This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For an aryl alkyl ether, cleavage usually occurs at the alkyl-oxygen bond, which would lead to ring-opening. For instance, treatment of an aryl alkyl ether with HI or HBr results in a phenol (B47542) and an alkyl halide. libretexts.org In the context of the isochroman, this would break the heterocyclic ring.
Table 2: Potential Oxidative and Reductive Reactions
| Transformation | Reagent(s) | Potential Product(s) | Notes |
|---|---|---|---|
| Oxidation | Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, O₂ | Isochromanone derivative | Typically occurs at C-1 of unsubstituted isochromans. rsc.org |
| Reductive Cleavage | HBr or HI, Heat | Ring-opened phenol-alkyl halide | Cleavage of the ether linkage. libretexts.org |
Ring-Opening and Rearrangement Processes
The isochroman ring, as a cyclic ether, can undergo ring-opening reactions, particularly under acidic conditions. nih.gov
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the ether oxygen can be protonated, making it a good leaving group. A subsequent nucleophilic attack, either intermolecularly by a solvent molecule or another nucleophile, or intramolecularly, can lead to the cleavage of the C-O bond. libretexts.orgbyjus.comkhanacademy.org The regioselectivity of the attack (at C-1 vs. the CH₂-O bond) would depend on the stability of the resulting carbocation-like intermediate. Attack at the benzylic C-1 position is generally favored due to the stability of the resulting oxocarbenium ion. Reductive ring-opening of isochromans can also be achieved using reagents like triethylsilane in the presence of a strong acid. nih.gov
Rearrangement Processes: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. mvpsvktcollege.ac.inwiley-vch.de Lewis acid-catalyzed rearrangements of related systems, such as aryldioxolanylacetates, have been shown to produce substituted isochromans. rsc.org While specific rearrangement pathways for this compound are not extensively documented, the potential for such transformations exists, especially under acidic conditions that could generate carbocationic intermediates. For example, Stevens-type rearrangements have been noted in the synthesis of isochromans via C-H insertion reactions, although these are often competing side reactions. researchgate.netrsc.org
The term "bromolactonization" typically refers to the intramolecular cyclization of an unsaturated carboxylic acid containing a bromine source, where the bromine and a carboxylate group add across a double bond to form a bromo-lactone. This specific reaction is not directly applicable to this compound as it lacks the necessary alkene functionality and the bromine is on an aromatic ring. However, the principle of intramolecular participation by a substituent in a ring-forming or ring-opening process is a relevant concept in heterocyclic chemistry.
Ethyl 5 Bromoisochroman 1 Carboxylate in Advanced Organic Synthesis
Role as a Key Intermediate in Multi-Step Syntheses
Ethyl 5-bromoisochroman-1-carboxylate is poised to be a highly effective intermediate in multi-step synthetic sequences due to the orthogonal reactivity of its functional groups. The bromo substituent on the aromatic ring is a key feature, serving as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov Most notably, it is an excellent precursor for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a diverse range of substituents at the 5-position of the isochroman (B46142) core, including alkyl, alkenyl, alkynyl, aryl, and amino groups.
The ethyl carboxylate group at the C-1 position further enhances the synthetic utility of this intermediate. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to a primary alcohol. The ester itself can participate in various condensation reactions. The presence of both the bromo and ester functionalities allows for a stepwise and controlled elaboration of the molecular structure. For instance, a cross-coupling reaction could be performed on the bromo group, followed by transformation of the ester, or vice-versa, providing chemists with significant flexibility in their synthetic design.
Application in the Construction of Complex Natural Product Analogues
The isochroman scaffold is a core structural component in a variety of natural products with diverse biological activities. researchgate.netescholarship.org These include antifungal, antibacterial, and antitumor agents. This compound serves as an excellent starting point for the synthesis of analogues of these natural products. The ability to modify the 5-position via the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents that may mimic or alter the interactions of the natural product with its biological target.
For example, if a natural product contains a substituted phenyl group at the 5-position, this could be readily installed via a Suzuki-Miyaura coupling reaction with the corresponding boronic acid. Furthermore, the ethyl carboxylate at C-1 can be transformed to mirror the functionality present in the natural product, or it can be used to introduce novel functional groups to probe new interactions. This dual functionalization capacity is crucial in the field of medicinal chemistry for lead optimization and the development of more potent and selective therapeutic agents. The synthesis of natural product analogues is a key strategy in drug discovery, and building blocks like this compound can significantly streamline this process. nih.gov
Building Block for Molecular Scaffolds with Defined Stereochemistry
The isochroman ring in this compound possesses a stereocenter at the C-1 position. The synthesis of this compound can potentially be achieved in a stereoselective manner, yielding enantiomerically enriched or pure material. escholarship.org This is of paramount importance in modern drug discovery, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.
Using an enantiomerically pure form of this compound as a building block allows for the construction of complex molecular scaffolds with a defined three-dimensional architecture. The stereochemistry at C-1 can direct the stereochemical outcome of subsequent reactions at other positions on the isochroman ring or on substituents introduced through the bromo or ester functionalities. This control over stereochemistry is critical for designing molecules that fit precisely into the binding sites of biological targets like enzymes and receptors. The development of stereoselective syntheses of isochroman derivatives is an active area of research, highlighting the importance of such chiral building blocks. escholarship.org
Strategies for Library Synthesis and Combinatorial Chemistry
Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of diverse compounds for high-throughput screening. bohrium.com this compound is an ideal scaffold for the creation of chemical libraries due to its two distinct points of diversification.
The bromo group can be functionalized using a variety of parallel synthesis techniques employing different cross-coupling partners. For example, a library of compounds could be generated by reacting this compound with an array of different boronic acids in a multi-well plate format.
Simultaneously or sequentially, the ethyl carboxylate group can be diversified. For instance, after the cross-coupling reactions, the resulting library of esters could be treated with a diverse set of amines to generate a library of amides. This approach allows for the exponential growth of the library size. The isochroman core provides a common scaffold, while the diversity is introduced at the 5- and 1-positions. Such libraries of isochroman-based compounds would be valuable for screening against a wide range of biological targets to identify new hit compounds for drug discovery programs.
Note: Due to the absence of specific experimental data for this compound in the scientific literature, the generation of interactive data tables with detailed research findings is not possible. The information presented is a prospective analysis based on established principles of organic chemistry.
Advanced Structural Elucidation and Supramolecular Chemistry of Ethyl 5 Bromoisochroman 1 Carboxylate
X-ray Crystallographic Analysis of Molecular Conformation and Crystal Packing
While a specific crystal structure for Ethyl 5-bromoisochroman-1-carboxylate is not publicly available, analysis of closely related brominated heterocyclic carboxylates allows for a detailed prediction of its crystallographic features. X-ray crystallography would provide unequivocal proof of its molecular structure, revealing precise bond lengths, bond angles, and torsion angles.
Based on analogous structures, such as ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the compound would likely crystallize in a centrosymmetric space group, for instance, P2₁/n (monoclinic) or P-1 (triclinic) vensel.org. The asymmetric unit would contain one or possibly two independent molecules, which may exhibit subtle conformational differences.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Chemical Formula | C₁₂H₁₃BrO₃ |
| Molecular Weight | 285.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~14-16 |
| b (Å) | ~7-9 |
| c (Å) | ~24-26 |
| β (°) | ~100-105 |
| Volume (ų) | ~2600-2800 |
Note: The data in this table is hypothetical and extrapolated from known crystal structures of similar brominated heterocyclic compounds for illustrative purposes.
Elucidation of Intramolecular Stereochemical Relationships
The structure of this compound features a single stereocenter at the C1 position, making the compound chiral. In a racemic mixture, both the (R)- and (S)-enantiomers would be present. The presence of this chiral center induces diastereotopicity in adjacent methylene (B1212753) protons. Specifically, the two protons of the ethyl group's CH₂ and the protons at the C3 and C4 positions of the isochroman (B46142) ring are chemically non-equivalent. This non-equivalence would be readily observable in high-resolution ¹H NMR spectra, where these protons would appear as distinct signals, likely as complex multiplets due to geminal and vicinal coupling.
The stereochemical relationship between the substituents on the isochroman ring is critical. In the solid state, the ethyl carboxylate group at C1 can adopt either an axial or an equatorial position relative to the dihydropyran ring. The preferred orientation is determined by the minimization of steric strain, a key aspect of its conformational analysis.
Investigation of Non-Covalent Interactions within Crystalline States (e.g., halogen bonding, C-H…O interactions, halogen-π interactions)
The supramolecular assembly of this compound in the crystalline state is anticipated to be directed by a sophisticated network of non-covalent interactions. The presence of a bromine atom, carbonyl groups, and an aromatic ring creates multiple sites for such interactions.
Halogen Bonding: The bromine atom is a key player in directing the crystal packing. Due to the phenomenon of the "sigma-hole," the bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like the oxygen of a carbonyl group (Br···O) or the nitrogen in related heterocyclic structures (Br···N) acs.orgump.edu.pl. These interactions are highly directional and play a crucial role in forming robust supramolecular synthons.
C-H…O Interactions: The structure is rich in potential hydrogen bond donors (aromatic and aliphatic C-H groups) and acceptors (the ester and ether oxygen atoms). Weak C-H…O hydrogen bonds are expected to be numerous and significant in stabilizing the crystal lattice, often forming intricate chain or sheet motifs researchgate.netmdpi.com. For instance, interactions between the aromatic protons and the carbonyl oxygen of a neighboring molecule can link molecules into dimers or chains.
Table 2: Predicted Non-Covalent Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |
|---|---|---|---|---|
| Halogen Bond | C-Br | O=C | ~3.0 - 3.4 | ~160 - 175 |
| Hydrogen Bond | C(aromatic)-H | O=C | ~2.4 - 2.7 | ~140 - 160 |
| Hydrogen Bond | C(aliphatic)-H | O(ether) | ~2.5 - 2.8 | ~130 - 150 |
Note: The data in this table is hypothetical and based on typical geometries observed in the crystal structures of related organic compounds.
Conformational Dynamics of the Isochroman Ring
The six-membered dihydropyran ring of the isochroman moiety is not planar. It adopts puckered conformations to alleviate angle and torsional strain. The two most likely low-energy conformations are the "sofa" (or "sofa-boat") and the "half-chair" conformations.
In the sofa conformation , five atoms of the ring are coplanar, while one atom (typically C3 or C4) is out of the plane. In the half-chair conformation , four adjacent atoms are coplanar, with the remaining two atoms displaced on opposite sides of this plane. These conformers can interconvert through a process known as a ring flip.
The presence of the bulky 5-bromo and 1-ethyl carboxylate substituents will significantly influence the conformational equilibrium. The molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions. For instance, the large ethyl carboxylate group at the C1 position would likely favor an equatorial or pseudo-equatorial orientation to reduce 1,3-diaxial strain. Computational studies and variable-temperature NMR spectroscopy would be powerful tools to probe the energy landscape of these conformational dynamics and determine the relative populations of the different conformers in solution.
Theoretical and Computational Chemistry Studies on Ethyl 5 Bromoisochroman 1 Carboxylate
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products.
For Ethyl 5-bromoisochroman-1-carboxylate, DFT calculations can be employed to explore various potential reaction pathways. For instance, in reactions involving nucleophilic substitution at the aromatic ring or transformations of the carboxylate group, DFT can map the potential energy surface. By identifying the transition state structures and calculating their associated energy barriers, the most favorable reaction pathway can be determined.
Research on other brominated heterocyclic compounds demonstrates that DFT, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can accurately predict thermodynamic properties like standard formation heat (ΔfHө) and standard formation free energy (ΔfGө). researchgate.net The position of the bromine atom significantly influences the electronic properties and stability of the molecule. nih.gov DFT calculations would allow for the analysis of how the bromo-substituent on the isochroman (B46142) core affects the electron density distribution and the stability of potential reaction intermediates. nih.gov For example, a theoretical study on the bromination of alkynes has utilized DFT to investigate the mechanism and stereoselectivity of the reaction, which could be analogous to studying addition reactions involving the isochroman system. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step This table illustrates the kind of data obtained from DFT calculations for a proposed reaction involving this compound.
| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|
| Reactants | 0.0 | N/A |
| Transition State | +18.5 | -450.2 |
| Intermediate | -5.2 | N/A |
Computational Prediction of Reactivity and Regioselectivity
Computational methods are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For this compound, these predictions are often based on the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and distribution of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, pointing to the probable sites for nucleophilic attack. DFT calculations can generate maps of these orbitals and electrostatic potential surfaces, visually highlighting the electron-rich and electron-poor regions of the molecule. nih.gov
For this compound, the bromine atom and the ester group are expected to be key modulators of reactivity. The bromine atom, being electronegative, will withdraw electron density, influencing the aromatic ring's susceptibility to substitution. The HOMO-LUMO energy gap is a critical descriptor for predicting chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov By calculating these parameters, chemists can predict whether a reaction is likely to occur at the aromatic ring, the benzylic position, or the ester functionality, and which specific atoms are the most reactive centers.
Table 2: Predicted Reactivity Descriptors from Conceptual DFT This table shows typical quantum chemical descriptors that could be calculated for this compound to predict its reactivity.
| Parameter | Definition | Predicted Value (a.u.) | Implication |
|---|---|---|---|
| HOMO Energy | EHOMO | -0.25 | Nucleophilicity/Donating Ability |
| LUMO Energy | ELUMO | -0.08 | Electrophilicity/Accepting Ability |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 0.17 | Chemical Reactivity/Stability |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 0.085 | Resistance to Charge Transfer |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of a molecule are crucial to its properties and reactivity. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational tools for exploring the conformational landscape of molecules like this compound.
Molecular mechanics calculations, using force fields such as AMBER or GAFF, can efficiently optimize the geometry of the molecule and identify low-energy conformers. nih.gov The isochroman ring is not planar, and different puckering conformations (e.g., chair, boat, twist-boat) are possible. Theoretical calculations on related isochroman derivatives have been used to determine the preferred spatial arrangement of substituents. nih.gov For this compound, MM would focus on the orientation of the ethyl carboxylate group relative to the isochroman ring system.
Molecular dynamics simulations provide a view of the molecule's behavior over time at the atomic level. aps.org By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature and pressure, MD can reveal the dynamics of conformational changes, such as ring flips or the rotation of the ester group. nih.gov This analysis helps in understanding the molecule's flexibility and the relative populations of different conformers in solution, which can influence reaction outcomes.
Table 3: Key Conformational Dihedrals and Their Relative Energies This table presents hypothetical data from a conformational search on this compound, highlighting the most stable orientations of the ester group.
| Conformer ID | Dihedral Angle (C2-C1-C=O) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | -175° | 0.00 | 75.1 |
| B | 65° | 1.25 | 14.5 |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Synthetic Optimization
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific property, such as reaction yield or biological activity. nih.govcreative-biolabs.com In the context of synthetic optimization, QSAR can be used to guide the design of derivatives of this compound to improve reaction outcomes.
To build a QSAR model, a dataset of related isochroman derivatives with known reaction yields is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.govmdpi.com
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a mathematical equation that links the descriptors to the observed property (e.g., yield). nih.gov The resulting model can predict the yield for new, unsynthesized derivatives. This allows chemists to prioritize the synthesis of candidates that are predicted to give the highest yields, thereby optimizing the synthetic process and saving resources. The electronic properties derived from DFT calculations, such as polarizability and quadrupole moments, can serve as powerful descriptors in such QSAR models. nih.gov
Table 4: Example QSAR Model for Synthetic Yield Optimization This table illustrates a hypothetical QSAR equation and the types of descriptors that might be used to predict the synthetic yield of this compound derivatives.
| Model Parameter | Value | Description |
|---|---|---|
| Equation | Yield (%) = 55.2 + (15.8 * LogP) - (0.8 * HD) + (2.5 * ELUMO) | N/A |
| Descriptors | LogP | Hydrophobicity |
| HD | Number of Hydrogen Bond Donors | |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | |
| Statistics | ||
| R² | 0.88 | Coefficient of Determination |
Future Research Perspectives and Emerging Applications in Synthetic Chemistry
Development of Novel Catalytic Systems for Functionalization
The development of efficient catalytic systems is paramount for the selective functionalization of complex molecules. For ethyl 5-bromoisochroman-1-carboxylate, future research will likely focus on catalysts that can selectively act on the C-Br bond, the C-H bonds of the isochroman (B46142) core, or the ester functionality.
Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions. Future work could involve the use of palladium, nickel, or copper catalysts to introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups. The development of catalysts with high turnover numbers and broad functional group tolerance will be crucial for the efficient synthesis of diverse libraries of isochroman derivatives.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. acs.orgresearchgate.net Novel catalytic systems, potentially based on rhodium, iridium, or palladium, could be developed to selectively activate and functionalize the C-H bonds of the isochroman ring system. This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Future research could explore the use of chiral organocatalysts to control the stereochemistry of reactions involving the isochroman core, such as asymmetric additions to the ester group or functionalization of the benzylic position. For instance, novel organocatalytic C(sp3)–H bond functionalization of isochroman has been developed under practical conditions. acs.org
| Catalytic System | Potential Application for this compound | Desired Outcome |
| Palladium/Buchwald-Hartwig ligands | Suzuki, Stille, Heck, and Sonogashira couplings at the C5-Br position | Introduction of diverse aryl, vinyl, and alkynyl substituents. |
| Nickel/bipyridine complexes | Reductive cross-coupling reactions | Formation of new C-C bonds with a wider range of coupling partners. |
| Copper/phenanthroline ligands | Ullmann-type couplings | C-N, C-O, and C-S bond formation at the C5 position. |
| Rhodium/chiral phosphine (B1218219) ligands | Asymmetric C-H activation and functionalization | Enantioselective introduction of functional groups at specific C-H bonds. |
| Chiral phosphoric acids | Asymmetric reductions or additions to the ester group | Synthesis of chiral isochroman derivatives with high enantiomeric excess. |
Exploration of Photochemical and Electrochemical Transformations
Photochemical and electrochemical methods offer unique and often milder alternatives to traditional thermal reactions, enabling transformations that are otherwise difficult to achieve.
Photoredox Catalysis: The bromine atom on the aromatic ring of this compound makes it an ideal substrate for photoredox-catalyzed reactions. Upon irradiation in the presence of a suitable photosensitizer, the C-Br bond can be homolytically cleaved to generate an aryl radical. This reactive intermediate can then participate in a variety of transformations, such as arylation of arenes and heteroarenes, or addition to alkenes and alkynes.
Electrochemical Synthesis: Electrochemical methods provide a powerful and environmentally friendly way to generate reactive intermediates. organic-chemistry.orgmdpi.com The oxidation or reduction of this compound at an electrode surface could lead to the formation of radical ions or other reactive species. These could then be trapped by various nucleophiles or electrophiles to afford a range of functionalized products. For instance, an efficient electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones provides α-substituted isochromans without external oxidants. organic-chemistry.org
| Transformation Type | Reagents and Conditions | Potential Product |
| Photoredox-catalyzed C-C bond formation | Ru(bpy)3Cl2, visible light, amine | 5-Aryl or 5-alkyl isochroman derivatives |
| Electrochemical reduction and coupling | Sacrificial anode, nickel catalyst, electrophile | C-C or C-heteroatom bond formation at the C5 position |
| Photoinduced electron transfer (PET) reactions | Electron-rich or electron-poor reaction partners | Cycloaddition products or ring-opened derivatives |
| Electrochemical oxidation | Supporting electrolyte, nucleophile | Functionalization of the isochroman core or side chain |
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. amt.ukspirochem.comvapourtec.com
Continuous Flow Synthesis: The synthesis of this compound and its subsequent functionalization could be adapted to continuous flow processes. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov Furthermore, hazardous reagents or unstable intermediates could be generated and consumed in situ, enhancing the safety of the process. nih.gov
Automated Library Synthesis: The integration of flow chemistry with automated purification and analysis systems would enable the rapid synthesis of large libraries of isochroman derivatives. researchgate.netnih.gov This would be particularly valuable for drug discovery and materials science applications, where the systematic variation of substituents is required to optimize properties.
| Platform | Advantage | Potential Application |
| Microreactor systems | Enhanced heat and mass transfer, precise control | Optimization of reaction conditions for the synthesis and functionalization of this compound. |
| Automated synthesis platforms | High-throughput screening of reaction conditions and catalysts | Rapid identification of optimal conditions for a wide range of transformations. |
| In-line purification and analysis | Real-time monitoring and purification | Telescoped synthesis of complex molecules from this compound without isolation of intermediates. |
Design and Synthesis of Advanced Materials Precursors
The unique structural and electronic properties of the isochroman ring system make it an attractive scaffold for the design of novel organic materials. tudelft.nl this compound could serve as a key precursor for the synthesis of such materials.
Organic Light-Emitting Diodes (OLEDs): By elaborating the isochroman core with extended π-conjugated systems through cross-coupling reactions at the bromine position, it may be possible to synthesize novel materials with interesting photophysical properties. These could find applications as emitters or host materials in OLEDs.
Sensors: The isochroman oxygen atom and the ester group can act as binding sites for metal ions or other analytes. By incorporating a fluorescent reporter group, it may be possible to design chemosensors for the selective detection of specific species.
Liquid Crystals: The rigid isochroman scaffold could be incorporated into molecules designed to exhibit liquid crystalline behavior. The ability to tune the molecular shape and polarity through functionalization of the bromine and ester groups would be advantageous in this context.
| Material Class | Design Strategy | Potential Properties and Applications |
| Organic electronic materials | Introduction of electron-donating and -accepting groups | Tunable HOMO/LUMO levels for use in organic electronics. |
| Fluorescent probes | Attachment of a fluorophore and a receptor unit | Selective detection of metal ions or biomolecules. |
| Chiral materials | Enantioselective synthesis and derivatization | Chiral stationary phases for chromatography or materials with chiroptical properties. |
| Polymeric materials | Conversion of the ester to a polymerizable group | Synthesis of functional polymers with tailored properties. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 5-bromoisochroman-1-carboxylate to achieve high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including bromination and esterification. Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–5°C during bromination to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures separation of isomers and unreacted starting materials .
- Analytical validation : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95%) .
Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to resolve the bromoisochroman core (e.g., δ 4.3 ppm for ester CH, δ 7.1–7.5 ppm for aromatic protons) .
- X-ray crystallography : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. For example, a triclinic crystal system (space group ) with Z = 2 is common for similar esters .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 311.98 (M+H) .
Q. How should researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- Stability studies : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the ester group .
- Degradation analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track decomposition products (e.g., free carboxylic acid) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or proteases (IC determination) using fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How can researchers resolve crystallographic ambiguities in this compound derivatives with disordered substituents?
- Methodological Answer :
- Disorder modeling : Refine occupancy ratios of bromine positions using SHELXL’s PART command. For example, partial occupancy (0.7:0.3) may indicate dynamic disorder .
- Twinned data : Apply HKLF 5 format in SHELXL to handle twinning (e.g., twin law -h, -k, -l) .
Q. How to address contradictions in biological activity data across studies involving halogenated isochroman derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values from independent studies using standardized assay protocols (e.g., ATP concentration in kinase assays) .
- Structural analogs : Synthesize and test 5-chloro or 5-fluoro analogs to isolate electronic effects of bromine .
Q. What strategies enable comparative reactivity studies between this compound and its non-brominated analogs?
- Methodological Answer :
- Competition experiments : React equimolar brominated/non-brominated analogs with nucleophiles (e.g., amines) under identical conditions. Monitor selectivity via -NMR .
- DFT calculations : Compute Fukui indices to predict electrophilic reactivity at the C5 position .
Q. How can researchers elucidate the mechanistic role of the bromine substituent in biological interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to compare binding poses of brominated vs. dehalogenated analogs in target proteins (e.g., COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes () to assess halogen bonding contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
